N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is a synthetic organic compound that belongs to the class of cyclopropane carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide typically involves the reaction of 3-chloro-2-methylaniline with 4-fluorobenzyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to cyclopropanation using a suitable reagent like diazomethane or a cyclopropanation catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkoxides or amines.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacological agent. Its interactions with biological targets such as enzymes or receptors can be studied to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs.
Industry
In industrial applications, this compound may be used in the production of specialty chemicals, polymers, or as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(2-methylphenyl)-1-(4-fluorophenyl)cyclopropanecarboxamide
- N-(3-chloro-2-methylphenyl)-1-(4-chlorophenyl)cyclopropanecarboxamide
Uniqueness
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide is unique due to the specific combination of substituents on the phenyl rings and the cyclopropane carboxamide core. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Conclusion
This compound is a compound with diverse potential applications in various fields. Its synthesis, chemical reactivity, and potential uses in scientific research make it a compound of significant interest. Further studies are needed to fully explore its properties and applications.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-(4-fluorophenyl)cyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c1-11-14(18)3-2-4-15(11)20-16(21)17(9-10-17)12-5-7-13(19)8-6-12/h2-8H,9-10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNRRFZSRRITKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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